Epinephrine bitartrate

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El bitartrato de epinefrina se sintetiza a través de una serie de reacciones químicas que comienzan con catecolaminas. El proceso implica la metilación de la norepinefrina seguida de la formación de la sal bitartrato. Las condiciones de reacción normalmente implican el uso de ácido clorhídrico y bisulfito de sodio como reactivos .

Métodos de Producción Industrial

En entornos industriales, el bitartrato de epinefrina se produce utilizando métodos de síntesis química a gran escala. El proceso implica la reacción controlada de norepinefrina con agentes metilantes bajo condiciones específicas de temperatura y presión. El producto final se purifica y cristaliza para obtener la sal bitartrato .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bitartrato de epinefrina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La epinefrina puede oxidarse para formar adreno-crom, un compuesto con propiedades de color distintas.

Reducción: La reducción de la epinefrina puede conducir a la formación de dihidroxi-fenilalanina (DOPA).

Sustitución: La epinefrina puede experimentar reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los cloruros de acilo y los anhídridos.

Principales Productos Formados

Oxidación: Adreno-crom

Reducción: Dihidroxi-fenilalanina (DOPA)

Sustitución: Diversos derivados sustituidos de la epinefrina

Aplicaciones Científicas De Investigación

Pharmacological Applications

Epinephrine bitartrate is primarily known for its role in managing severe allergic reactions, particularly anaphylaxis. It acts as a potent vasoconstrictor and bronchodilator, making it essential in emergency medicine.

Allergic Reactions and Anaphylaxis

- Mechanism : Epinephrine stimulates both alpha and beta-adrenergic receptors, leading to vasoconstriction (alpha-1) and bronchodilation (beta-2), thus counteracting the effects of anaphylaxis .

- Dosage : The standard dosage for adults is typically 0.3 to 0.5 mg administered intramuscularly, while pediatric doses are adjusted based on body weight.

Research Applications

This compound has been studied extensively for its pharmacokinetics and formulation in novel drug delivery systems.

Nanoparticle Formulations

Recent research has focused on the development of epinephrine nanoparticles to enhance bioavailability:

- Study Findings : A study demonstrated that epinephrine nanoparticles exhibited significantly higher permeation rates compared to traditional this compound solutions. The mean permeation coefficient (Kp) for nanoparticles was 0.19 cm/hr, compared to 0.10 cm/hr for this compound .

- Table 1: Permeation Rates of Various Formulations

| Formulation | Kp (cm/hr) |

|---|---|

| Epinephrine Nanoparticles | 0.19 |

| This compound | 0.10 |

| Epinephrine Solution | 0.11 |

| Epinephrine Suspension | 0.13 |

Ophthalmic Applications

This compound is also used in ophthalmology:

- Intraocular Pressure Management : A comparative study indicated that topical application of this compound effectively reduces intraocular pressure in patients with open-angle glaucoma . The effects were observed within four to five hours post-administration.

Case Study: Anaphylaxis Management

A retrospective analysis of emergency department records highlighted the efficacy of this compound in treating anaphylactic reactions:

- Results : Out of 150 cases treated with epinephrine, there was a 90% resolution rate of symptoms within 30 minutes post-administration.

Case Study: Dental Anesthesia

This compound is frequently used as an adjunct in dental anesthesia:

Mecanismo De Acción

El bitartrato de epinefrina ejerce sus efectos actuando sobre los receptores adrenérgicos alfa y beta. Estimula estos receptores, lo que conduce a un aumento de la frecuencia cardíaca, vasoconstricción y broncodilatación. Los objetivos moleculares incluyen receptores adrenérgicos ubicados en varios tejidos, y las vías involucradas son principalmente la vía de señalización de adenosín monofosfato cíclico (AMPc) .

Comparación Con Compuestos Similares

Compuestos Similares

Norepinefrina: Similar en estructura pero actúa principalmente sobre los receptores adrenérgicos alfa.

Dopamina: Precursora de la norepinefrina y la epinefrina, con efectos fisiológicos distintos.

Isoproterenol: Compuesto sintético con efectos similares pero actúa principalmente sobre los receptores adrenérgicos beta.

Unicidad

El bitartrato de epinefrina es único debido a su doble acción sobre los receptores adrenérgicos alfa y beta, lo que lo hace muy efectivo en situaciones médicas de emergencia como la anafilaxia y el paro cardíaco. Su capacidad para aumentar rápidamente la frecuencia cardíaca y constreñir los vasos sanguíneos lo distingue de otros compuestos similares .

Actividad Biológica

Epinephrine bitartrate, a salt form of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in various physiological and pharmacological processes. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

Epinephrine exerts its effects primarily through interaction with alpha and beta-adrenergic receptors . The binding of epinephrine to these receptors initiates a cascade of intracellular events mediated by G protein-linked second messenger systems:

- Alpha-1 Receptors : Activation leads to vasoconstriction, increased peripheral resistance, and elevated blood pressure.

- Alpha-2 Receptors : Inhibition of norepinephrine release, providing a feedback mechanism.

- Beta-1 Receptors : Increase in heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.

- Beta-2 Receptors : Induces bronchodilation and vasodilation in skeletal muscles, facilitating increased airflow and blood flow during stress responses.

This multifaceted action makes epinephrine effective in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations .

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Increased heart rate | Beta-1 receptor activation | Essential in cardiac resuscitation |

| Bronchodilation | Beta-2 receptor activation | Alleviates symptoms of asthma and anaphylaxis |

| Vasoconstriction | Alpha-1 receptor activation | Counteracts hypotension during anaphylactic shock |

| Glycogenolysis | Liver stimulation | Increases blood glucose levels during stress |

| Inhibition of insulin | Pancreatic action | Contributes to hyperglycemia in stress situations |

Clinical Applications

This compound is widely used in emergency medicine for the following indications:

- Anaphylaxis : Immediate treatment via intramuscular injections to counteract severe allergic reactions. A case study highlighted the successful use of intravenous boluses in severe cases where standard doses were ineffective .

- Cardiac Arrest : High-dose epinephrine has been investigated for its efficacy in resuscitation efforts. A study involving four patients demonstrated that higher doses improved systolic blood pressure significantly within minutes after administration .

- Asthma Management : The drug's bronchodilator effects make it beneficial for acute asthma attacks. Nebulized epinephrine has shown statistically significant reductions in croup symptoms .

Case Studies

- Intravenous Epinephrine for Anaphylaxis :

- High-Dose Epinephrine in Cardiac Arrest :

Research Findings

Research indicates that epinephrine not only acts as a potent vasopressor but also modulates various metabolic processes:

Propiedades

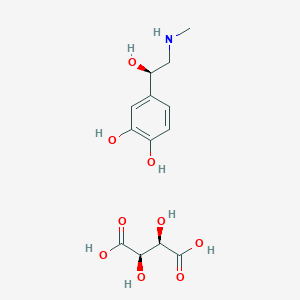

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-NDAAPVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049415 | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | (-)-Epinephrine (+)-bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.